molecular formula C18H28N3O3+ B11208972 N-(3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propyl)-N,N-dimethylprop-2-en-1-aminium

N-(3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}propyl)-N,N-dimethylprop-2-en-1-aminium

Cat. No.: B11208972
M. Wt: 334.4 g/mol
InChI Key: CMPFDMJNTIZEDA-UHFFFAOYSA-O
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Description

The compound {3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL}DIMETHYL(PROP-2-EN-1-YL)AZANIUM is a complex organic molecule featuring a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL}DIMETHYL(PROP-2-EN-1-YL)AZANIUM involves multiple steps, starting with the formation of the quinoline core. One common method involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst like triethylamine . The resulting intermediate undergoes further reactions to introduce the formamido and azanium groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

{3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL}DIMETHYL(PROP-2-EN-1-YL)AZANIUM: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the carbonyl group would yield a hydroxyl group.

Scientific Research Applications

{3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL}DIMETHYL(PROP-2-EN-1-YL)AZANIUM: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of {3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL}DIMETHYL(PROP-2-EN-1-YL)AZANIUM involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 4-Hydroxy-2-quinolones
  • 2-Oxo-1,2-dihydroquinoline-3-carboxylic acids
  • Indole derivatives

Uniqueness

What sets {3-[(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLIN-3-YL)FORMAMIDO]PROPYL}DIMETHYL(PROP-2-EN-1-YL)AZANIUM apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H28N3O3+

Molecular Weight

334.4 g/mol

IUPAC Name

3-[(4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]propyl-dimethyl-prop-2-enylazanium

InChI

InChI=1S/C18H27N3O3/c1-4-11-21(2,3)12-7-10-19-17(23)15-16(22)13-8-5-6-9-14(13)20-18(15)24/h4H,1,5-12H2,2-3H3,(H2-,19,20,22,23,24)/p+1

InChI Key

CMPFDMJNTIZEDA-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(CCCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O)CC=C

Origin of Product

United States

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